molecular formula C7H12N4S B14557783 N~2~-Ethyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine CAS No. 61784-97-2

N~2~-Ethyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B14557783
CAS No.: 61784-97-2
M. Wt: 184.26 g/mol
InChI Key: RIMFRGAPOWAEEG-UHFFFAOYSA-N
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Description

N~2~-Ethyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Properties

CAS No.

61784-97-2

Molecular Formula

C7H12N4S

Molecular Weight

184.26 g/mol

IUPAC Name

5-N-ethyl-2-N-prop-2-enyl-1,3,4-thiadiazole-2,5-diamine

InChI

InChI=1S/C7H12N4S/c1-3-5-9-7-11-10-6(12-7)8-4-2/h3H,1,4-5H2,2H3,(H,8,10)(H,9,11)

InChI Key

RIMFRGAPOWAEEG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(S1)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Ethyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of ethyl hydrazinecarboxylate with propenyl isothiocyanate, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-Ethyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might lead to the formation of amines or other reduced derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its diverse biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N2-Ethyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-Methyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine
  • N~2~-Ethyl-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine

Uniqueness

This compound is unique due to its specific substituents on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl and prop-2-en-1-yl groups might confer distinct properties compared to other similar compounds.

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